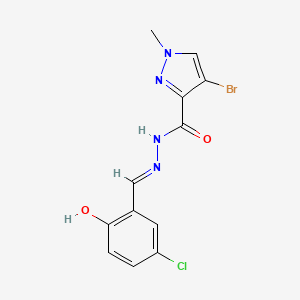![molecular formula C14H23NO2 B6011110 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as Meldrum's acid, is a versatile organic compound that has been extensively studied for its potential applications in various fields. Meldrum's acid is a cyclic β-diketone that contains a tertiary amine group, which makes it an excellent candidate for use as a catalyst, a reagent, and a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid as a catalyst or a reagent depends on its ability to form stable enolates with various carbonyl compounds. The enolate intermediate can then undergo various reactions, including nucleophilic addition, elimination, and substitution, depending on the reaction conditions and the nature of the carbonyl compound.
Biochemical and Physiological Effects:
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory experiments. However, some studies have suggested that 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid may have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it can be used as a catalyst or a reagent in a variety of organic reactions, making it a versatile tool for synthetic chemists. However, 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid also has some limitations, including its relatively low solubility in water and its sensitivity to air and moisture, which can affect its reactivity.
Direcciones Futuras
There are several potential future directions for research on 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid. One area of interest is the development of new synthetic methods that use 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid as a catalyst or a reagent. Additionally, there is potential for the use of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid in the development of new drugs or materials, particularly in the areas of anti-inflammatory and antioxidant therapies. Further studies are needed to fully explore the potential applications of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid in these and other areas.
Métodos De Síntesis
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of intermediate steps, including the formation of an enol intermediate, which then undergoes tautomerization to form the final product. The yield of the reaction can be improved by using a solvent such as toluene or xylene and by refluxing the reaction mixture for an extended period.
Aplicaciones Científicas De Investigación
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has found numerous applications in scientific research, particularly in the fields of organic chemistry and materials science. It has been used as a building block for the synthesis of various natural products, pharmaceuticals, and other organic molecules. 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has also been used as a catalyst in a variety of organic reactions, including aldol condensations, Michael additions, and Claisen rearrangements. Additionally, it has been used as a reagent for the synthesis of β-keto esters, which are important intermediates in the synthesis of many organic compounds.
Propiedades
IUPAC Name |
2-(N-tert-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(15-13(2,3)4)12-10(16)7-14(5,6)8-11(12)17/h16H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWMZGUIWITBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)
![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)

![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)

![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)

![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B6011126.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)